

Addressing discrepancies in "5-Amino-3-methyl-1,2,4-thiadiazole" spectroscopic data

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Compound of Interest	
Compound Name:	5-Amino-3-methyl-1,2,4-thiadiazole
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Technical Support Center: 5-Amino-3-methyl-1,2,4-thiadiazole

Welcome to the technical support center for **5-Amino-3-methyl-1,2,4-thiadiazole**. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this heterocyclic scaffold. My goal is to provide field-proven insights and robust troubleshooting protocols to help you navigate and resolve common discrepancies in spectroscopic data, ensuring the integrity of your experimental results. Historical inconsistencies in published data for this compound have been a known source of confusion, and this guide aims to provide definitive clarification.[\[1\]](#)[\[2\]](#)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ^{13}C NMR spectrum for 5-Amino-3-methyl-1,2,4-thiadiazole shows signals around δ 183 and 169 ppm, but I've found older literature reporting a ring carbon at δ 133.80. Which is correct?

This is a critical and frequently encountered issue. The data reporting a ^{13}C NMR signal at δ 133.80 is erroneous and corresponds to a product with an incorrect melting point of 68 °C,

likely due to impurities or misidentification in an early report.[\[1\]](#)[\[2\]](#)

Causality & Expertise: For 1,2,4-thiadiazole ring systems, both ring carbons are expected to resonate in the δ 165–190 ppm range due to the influence of the electronegative nitrogen and sulfur atoms.[\[1\]](#) The values of ~183 ppm and ~169 ppm are consistent with the expected chemical environment of the C5 (adjacent to the amino group and sulfur) and C3 (adjacent to the methyl group) carbons, respectively.

Actionable Protocol:

- Verify Melting Point: The correct melting point for pure **5-Amino-3-methyl-1,2,4-thiadiazole** is in the range of 202–204 °C.[\[1\]](#) A significantly lower melting point is a primary indicator of sample impurity.
- Reference Corrected Data: Compare your spectrum against validated data. The correct chemical shifts are solvent-dependent.

Data Presentation: ^{13}C NMR Chemical Shifts (δ ppm)

Carbon Atom	Corrected Value (DMSO-d ₆)	Corrected Value (CD ₃ OD)	Erroneous Reported Value
C5	183.2	185.6	169.94
C3	169.2	171.0	133.80 (Incorrect)
CH ₃	18.7	18.5	18.48

Data sourced from a comprehensive study that corrected previous reports.[\[1\]](#)

Q2: The chemical shifts in my ^1H NMR spectrum, particularly the amine protons, vary significantly with the solvent used. Is this an issue?

This is normal and expected behavior. The chemical environment of protons, especially those attached to heteroatoms (like the -NH_2 group), is highly sensitive to the surrounding solvent.[\[3\]](#) [\[4\]](#)

Causality & Expertise:

- Solvent Polarity & Hydrogen Bonding: Solvents like DMSO-d₆ are polar aprotic but strong hydrogen bond acceptors. This interaction with the NH_2 protons can lead to deshielding, shifting them downfield.[\[5\]](#)[\[6\]](#)[\[7\]](#) In protic solvents like methanol-d₄ (CD₃OD), the amine protons can undergo rapid chemical exchange with the deuterium atoms of the solvent, which can cause the signal to broaden, shift, or even disappear into the baseline.[\[8\]](#)
- Magnetic Anisotropy: Aromatic solvents can induce significant shifts due to their unique magnetic fields.[\[4\]](#)

Data Presentation: ^1H NMR Chemical Shifts (δ ppm)

Protons	Chemical Shift (DMSO-d ₆)	Chemical Shift (CD ₃ OD)
NH ₂	7.82 (broad singlet, 2H)	Not typically observed
CH ₃	2.23 (singlet, 3H)	2.31 (singlet, 3H)

Data sourced from validated experimental results.[\[1\]](#)

Q3: My IR spectrum is missing a key "N=C-S" peak at 2050 cm^{-1} that was mentioned in one publication. Why?

The report of an infrared peak at 2050 cm^{-1} for the N=C-S group in this molecule is incorrect. [\[1\]](#) Re-evaluation of the IR spectrum of the pure compound has shown this peak to be absent.

Trustworthiness & Validation: Relying on a comprehensive set of validated peaks is crucial for structural confirmation. The key vibrational modes for **5-Amino-3-methyl-1,2,4-thiadiazole** are associated with N-H and C=N stretching, and NH₂ bending.

Reference IR Data (ATR):

- $\sim 3265, 3073 \text{ cm}^{-1}$: N-H stretching vibrations of the primary amine.
- $\sim 1645 \text{ cm}^{-1}$: NH₂ scissoring (bending) vibration.
- $\sim 1537, 1489 \text{ cm}^{-1}$: C=N stretching and ring vibrations. Data confirmed by modern spectroscopic analysis.[\[1\]](#)

Q4: Could amino-imino tautomerism explain spectral variations in my sample?

While tautomerism is a fundamental concept for many nitrogen-containing heterocycles, the major reported discrepancies for this specific compound are due to historical errors and sample purity issues.[\[1\]](#)[\[9\]](#)[\[10\]](#) However, understanding the potential tautomeric equilibrium is important for this class of molecules.

Expertise & Mechanistic Insight: **5-Amino-3-methyl-1,2,4-thiadiazole** can theoretically exist in an equilibrium between the amino form and the imino form. For most related systems, such as 2-aminothiazoles, the aromatic amino form is heavily favored.[\[11\]](#) Spectroscopic techniques would typically show one dominant species at room temperature unless specific solvent or temperature conditions are used to shift the equilibrium.

Mandatory Visualization: Tautomeric Forms

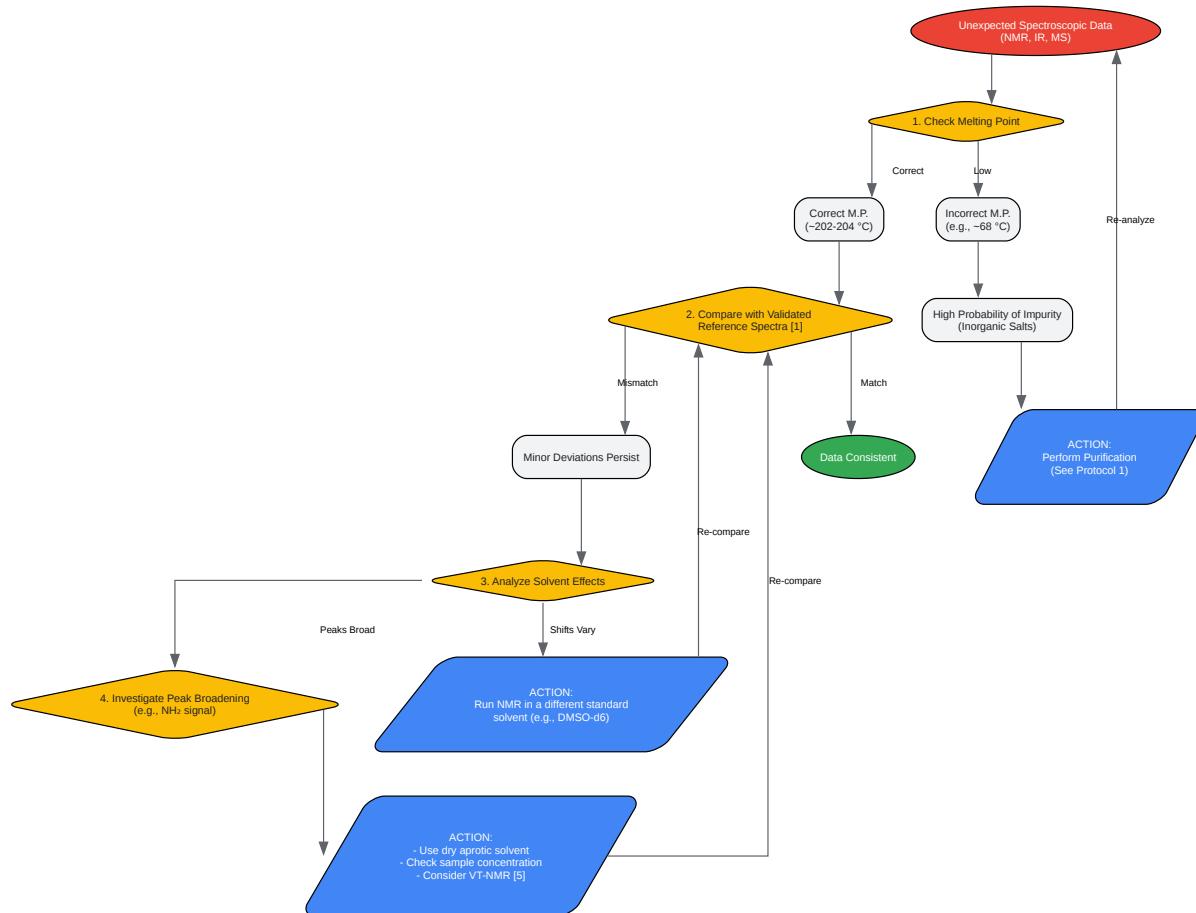
Caption: Potential amino-imino tautomerism.

Troubleshooting Workflows & Protocols

Systematic Troubleshooting Workflow for Spectroscopic Data

When faced with conflicting data, a logical, step-wise approach is essential. This workflow ensures that the most common and impactful issues are addressed first.

Mandatory Visualization: Troubleshooting Flowchart

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Caption: Logical workflow for data discrepancy resolution.

Experimental Protocol 1: Purification of 5-Amino-3-methyl-1,2,4-thiadiazole

Trustworthiness: This protocol is adapted from a published procedure that successfully yielded high-purity material with correct spectroscopic and physical properties.[\[1\]](#) The synthesis of this compound often results in contamination with inorganic salts, which must be removed.

Objective: To remove inorganic salt byproducts from the crude synthetic product.

Methodology: Soxhlet Extraction

- Preparation:
 - Take the crude solid residue obtained after evaporation of the reaction filtrate.
 - Place the crude solid into a cellulose thimble.
- Apparatus Setup:
 - Insert the thimble into the main chamber of the Soxhlet extractor.
 - Fit the extractor with a condenser above and a round-bottom flask below containing the extraction solvent.
- Extraction:
 - Use dichloromethane (DCM) as the extraction solvent.
 - Heat the DCM in the round-bottom flask to a gentle reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the solid.
 - Allow the DCM to fill the main chamber until it reaches the top of the siphon arm, at which point it will automatically siphon back down into the flask. This completes one cycle.
 - Continue the extraction process for approximately 18 hours to ensure complete removal of the organic product from the inorganic salts.[\[1\]](#)

- Isolation:
 - After extraction is complete, allow the apparatus to cool.
 - Combine all the DCM extracts from the round-bottom flask.
 - Evaporate the DCM under reduced pressure using a rotary evaporator.
- Final Product:
 - The resulting solid should be pale brown crystals of pure **5-Amino-3-methyl-1,2,4-thiadiazole**.
 - Confirm purity by measuring the melting point (expected: 202–204 °C) and acquiring new spectroscopic data.

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